molecular formula C17H20N2O4 B5415759 N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide

N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B5415759
M. Wt: 316.35 g/mol
InChI Key: QPNUJGOVCIFGAM-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Properties

IUPAC Name

N-[2-methoxy-5-(2-methylbutanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-11(2)16(20)18-12-7-8-14(22-3)13(10-12)19-17(21)15-6-5-9-23-15/h5-11H,4H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUJGOVCIFGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Methylbutanoyl Group: This step involves the acylation of the aromatic ring using 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Linkage: The final step involves the coupling of the furan derivative with an amine to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide can be compared with other furan derivatives, such as:

    Furan-2-carboxamide: Lacks the methoxy and methylbutanoyl groups, making it less complex and potentially less active.

    2-Methoxyfuran: Lacks the amide and methylbutanoyl groups, resulting in different chemical and biological properties.

    N-(2-methylbutanoyl)furan-2-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

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